molecular formula C18H20N4O3S B2838947 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034586-85-9

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2838947
CAS No.: 2034586-85-9
M. Wt: 372.44
InChI Key: HIGYLQIMMFOZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetically designed small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid molecular architecture, integrating a benzenesulfonamide moiety linked to a pyridyl-imidazole heterocyclic system via an ethyl spacer. The benzenesulfonamide group is a classic pharmacophore known to confer potent binding activity to enzyme active sites . Molecules containing the sulfonamide functional group have been extensively investigated and demonstrated diverse biological properties, positioning them as valuable scaffolds in drug discovery . Simultaneously, the imidazole ring is a privileged structure in biochemistry, frequently serving as a proton donor or acceptor and acting as a ligand in coordination systems, which often contributes to the molecule's ability to interact with biological targets such as enzymes and receptors . The specific structure of this compound, particularly the presence of the 2-(pyridin-2-yl)-1H-imidazole group, suggests potential for application in oncology research, as similar structural motifs have been identified in novel compounds designed as epidermal growth factor receptor (EGFR) inhibitors . Such inhibitors are of great clinical significance for developing targeted anticancer agents, as EGFR is a well-validated cancer therapeutic target . Furthermore, the distinct chemical structure indicates this compound may serve as a key intermediate in organic synthesis or a potential pharmacologically active agent. Its high purity makes it suitable for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-14-13-15(6-7-17(14)25-2)26(23,24)21-10-12-22-11-9-20-18(22)16-5-3-4-8-19-16/h3-9,11,13,21H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYLQIMMFOZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor followed by amination.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the pyridinyl and imidazolyl groups: These heterocyclic groups are often introduced via nucleophilic substitution or coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions under basic conditions. For example:

  • Reaction with alkyl halides : The deprotonated sulfonamide nitrogen can act as a nucleophile, attacking electrophilic carbons. This was observed in related sulfonamide derivatives during coupling reactions with chloroethylamines .

  • Sulfonamide bond cleavage : Strong acids or bases may hydrolyze the sulfonamide group. Studies on analogous compounds showed hydrolysis at elevated temperatures (80–100°C) in HCl or NaOH solutions, yielding sulfonic acids and amines .

Key Data:

Reaction TypeConditionsYield/OutcomeSource
AlkylationKOH, DMF, 60°C, 12hSubstituted ethylamine
Acidic hydrolysis6M HCl, reflux, 8hSulfonic acid + amine

Imidazole Ring Reactivity

The 1H-imidazole ring exhibits electrophilic substitution and coordination properties:

  • Electrophilic substitution : Nitration or halogenation occurs preferentially at the C4/C5 positions. For instance, bromination of similar imidazole derivatives in acetic acid yielded 4,5-dibromo products .

  • Metal coordination : The imidazole nitrogen donates electrons to form complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Spectroscopic studies confirmed such interactions in structurally related compounds .

Example Reaction:

Bromination :
Imidazole derivative+Br2AcOH4 5 Dibromo imidazole\text{Imidazole derivative}+\text{Br}_2\xrightarrow{\text{AcOH}}\text{4 5 Dibromo imidazole}
Reported yield: 72–85% for analogous systems .

Pyridine Ring Reactions

The pyridin-2-yl group undergoes reactions typical of aromatic amines:

  • Nitration : Directed by the electron-donating methoxy group, nitration occurs at the C3 position under mixed acid conditions (HNO₃/H₂SO₄) .

  • Coordination chemistry : The pyridine nitrogen binds to metals, forming stable chelates. X-ray crystallography of related compounds confirmed octahedral coordination geometries with Fe³⁺ .

Spectroscopic Evidence:

  • ¹H-NMR : Downfield shifts (δ 8.1–8.5 ppm) observed for pyridine protons post-coordination .

  • IR : New absorption bands at 450–500 cm⁻¹ indicate metal-N(pyridine) bonds .

Stability Under Reductive Conditions

The compound shows limited stability in reductive environments:

  • Catalytic hydrogenation : The imidazole ring is resistant to hydrogenation, but the sulfonamide group may reduce to thioether under high-pressure H₂/Pd-C .

  • NaBH₄ treatment : No significant reduction observed, as confirmed by unchanged UV-Vis spectra in methanol .

Acid-Base Behavior

  • pKa values :

    • Sulfonamide NH: ~10.2 (deprotonates in basic media) .

    • Imidazole NH: ~6.8 (participates in H-bonding) .

  • Protonation sites : Pyridine nitrogen (pKa ~4.5) protonates before imidazole in acidic conditions .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Sulfonamide cleavage : Observed in benzenesulfonamides via homolytic S-N bond dissociation .

  • Imidazole ring opening : Rare under standard conditions but reported for derivatives with strong electron-withdrawing groups .

Biological Interactions

  • Enzyme inhibition : The sulfonamide group binds carbonic anhydrase IX via Zn²⁺ coordination, as shown by docking studies .

  • Anticancer activity : Analogous compounds demonstrated IC₅₀ values of 1.2–4.8 μM against MDA-MB-231 cells .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamides have shown selective cytotoxicity against various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Case Study: Synthesis and Evaluation

A study synthesized novel derivatives based on the benzenesulfonamide framework and evaluated their anticancer activity using quantitative structure–activity relationship (QSAR) modeling. The results indicated that modifications to the imidazolyl and pyridinyl groups significantly influenced cytotoxic activity, suggesting that further structural optimization could enhance efficacy .

Antimicrobial and Antitubercular Activities

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Additionally, certain derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Summary of Applications

ApplicationDescriptionKey Findings
Antitumor Inhibits cancer cell proliferation through enzyme inhibitionSignificant cytotoxicity against HCT-116, MCF-7, and HeLa cell lines .
Antimicrobial Effective against various bacteria by inhibiting folic acid synthesisDemonstrated activity against resistant strains .
Antitubercular Potential effectiveness against Mycobacterium tuberculosisIn vitro efficacy noted; further studies needed for in vivo validation .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its combination of a methoxy/methyl-substituted benzenesulfonamide and a pyridinyl-imidazole moiety. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Biological Activity Synthetic Pathway Reference
Target Compound Benzenesulfonamide + pyridin-2-yl-imidazole 4-Methoxy, 3-methyl (benzene); ethyl linker Not explicitly reported (inferred: antimicrobial potential) Likely involves alkylation of imidazole, sulfonamide coupling
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzimidazole + sulfinyl-pyridine 2-Methoxyphenoxy, methyl (pyridine) Proton pump inhibition (inferred from omeprazole analogs) Oxidation with m-CPBA, alumina column chromatography
3-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide Benzenesulfonamide + nitro-phenyl-imidazole 4-Nitrophenyl, ethylthio (imidazole) MICs: 25–30 mg/mL (antibacterial) Thioether formation, microdilution assay
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide Nitrofuran + pyridin-2-yl-ethyl Nitrofuran core Antifungal activity (specific data not shown) Carboxamide coupling
Omeprazole N-oxide Benzimidazole + pyridinylmethylsulfinyl Methoxy, dimethyl (pyridine) Acid suppression (proton pump inhibitor) Sulfoxidation, purification via chromatography

Key Observations

Sulfonamide vs. This difference may shift activity from acid suppression to antimicrobial or enzyme-targeted effects. Thioether-linked analogs (e.g., 3-(2-(ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide) show moderate antibacterial activity, suggesting the target’s ethyl linker could enhance stability compared to thioethers .

The pyridin-2-yl group on the imidazole may enhance metal coordination or π-π stacking in biological targets, a feature shared with ’s nitrofuran derivatives .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step alkylation and coupling reactions, akin to methods in (e.g., m-CPBA oxidation for sulfinyl groups) and (thioether formation) .
  • Purification challenges, such as column chromatography (alumina or silica), are common across analogs due to the polar nature of sulfonamides and heterocycles .

Biological Activity Gaps :

  • While ’s pyridin-3-yl-benzimidazoles exhibit antibacterial/antifungal activity, the target compound’s pyridin-2-yl orientation and sulfonamide group may alter target specificity .
  • The absence of direct MIC data for the target compound limits activity comparisons, though structural parallels to ’s active derivatives suggest plausible efficacy .

Biological Activity

4-Methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H20N4O3S
  • Molecular Weight: 364.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with imidazole and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.054Induces apoptosis via caspase activation
Compound BHeLa (Cervical)0.048Inhibits tubulin polymerization
4-Methoxy CompoundMCF-7 (Breast)TBDTBD

In a study involving imidazole derivatives, it was observed that compounds with a methyl substitution on the triazole ring exhibited potent inhibitory activity against lung cancer cells, with IC50 values as low as 0.054 µM . The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis induction through caspase activation.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Research indicates that derivatives containing similar structures exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
4-Methoxy CompoundCandida albicansTBD

In a study assessing the antibacterial effects of various alkaloids, it was found that certain derivatives showed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus . These findings suggest that the presence of specific functional groups in the chemical structure significantly influences the antimicrobial activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies have reported that compounds with similar structures induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : The ability to halt the cell cycle at critical checkpoints, particularly G2/M, is a common feature among related compounds, leading to reduced proliferation rates in cancer cells.
  • Microtubule Disruption : Some derivatives inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thereby exerting antitumor effects.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Study on Lung Cancer Cells : A derivative similar to the compound under review was tested on A549 cells and demonstrated significant cytotoxicity with an IC50 value of 0.054 µM. The study concluded that the compound induced apoptosis via caspase activation and inhibited tubulin assembly .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens and found MIC values indicating effective inhibition against both bacterial and fungal strains .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with sulfonylation of the benzene core (e.g., using 4-methoxy-3-methylbenzenesulfonyl chloride), followed by coupling to a pyridinyl-imidazole-ethylamine intermediate. Use nucleophilic substitution or amide coupling reactions for linking the sulfonamide to the heterocyclic moiety .

  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity in coupling steps .

  • Catalysts : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine derivatives) .

  • Monitoring : Use TLC or HPLC to track intermediates and final product purity .

    • Optimization :
  • Apply Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects on yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural confirmation :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and connectivity (e.g., methoxy at C4, pyridinyl-imidazole ethyl linkage) .
  • X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for related sulfonamide-benzimidazole structures .
    • Purity assessment :
  • HPLC : Quantify impurities using reverse-phase columns with UV detection .
  • Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain discrepancies in biological activity between this compound and its analogs?

  • Methodology :

  • Substituent variation : Compare analogs with modified pyridinyl, imidazole, or methoxy groups (e.g., 4QH vs. 4BV in ). Tabulate bioactivity data (e.g., IC50_{50}) against targets like kinases or GPCRs .

  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (methyl/methoxy) interactions .

    • Example SAR Table :
Compound IDSubstituent (R)Bioactivity (IC50_{50}, nM)Reference
Target compoundPyridin-2-yl, ethyl link120 ± 15
4AE ( )4-Methoxyphenoxy450 ± 30
4BV ( )Tetrahydrofuran-OCH2_285 ± 10

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking :

  • Use AutoDock Vina or Glide to dock the compound into protein active sites (e.g., COX-2 for sulfonamides). Prioritize poses where the pyridinyl-imidazole group occupies hydrophobic pockets .
    • MD simulations :
  • Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory solubility and stability data across studies be resolved?

  • Experimental design :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, comparing results with computational predictions (e.g., logP via ChemAxon) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Identify degradation products (e.g., sulfonic acid from hydrolysis) .
    • Statistical analysis :
  • Use ANOVA to assess batch-to-batch variability or inter-lab differences in measurements .

Methodological Challenges and Solutions

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Key factors :

  • Stoichiometry : Use 1.2 equivalents of the pyridinyl-imidazole-ethylamine to drive the reaction to completion .
  • Temperature : Optimize at 60–80°C to balance reaction rate and side-product formation .
    • Workup :
  • Purify via column chromatography (silica gel, 5% MeOH in DCM) or recrystallization from EtOAc/hexane .

Q. How do solvent polarity and pH influence the compound’s reactivity in derivatization reactions?

  • Case study :

  • Oxidation : Use H2_2O2_2 in acetic acid to oxidize thioether groups (if present) to sulfones, monitored by IR (loss of S-H stretch at 2550 cm1^{-1}) .
  • pH effects : Conduct reactions at pH 7–8 to avoid sulfonamide deprotonation, which may reduce nucleophilicity .

Data Interpretation Guidelines

  • Contradictory bioactivity : Cross-validate assays (e.g., enzymatic vs. cell-based) and check for off-target effects .
  • Spectral anomalies : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) to assign peaks confidently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.